间苯二酚丁酸酯

描述

丁酸间苯三酚荧光素: 是一种常用的荧光底物,在生化分析中得到广泛应用。它因其在检测甘油三酯脂肪酶和胆碱酯酶活性方面的应用而闻名。 该化合物在 570 纳米和 580 纳米处分别具有激发和发射波长,并表现出荧光 .

科学研究应用

化学: 丁酸间苯三酚荧光素在各种生化分析中用作荧光底物,用于研究酶动力学和活性。 它在检测和量化甘油三酯脂肪酶和胆碱酯酶活性方面特别有用 .

生物学: 在生物学研究中,丁酸间苯三酚荧光素用于监测细胞培养物和组织样本中的酶活性。它的荧光特性允许实时跟踪酶促反应,使其成为研究代谢过程和酶调节的宝贵工具。

医学: 丁酸间苯三酚荧光素用于诊断分析,以检测临床样本中的酶缺乏或异常。它还用于药物发现和开发,以筛选潜在的特定酶抑制剂或激活剂。

工业: 在工业领域,丁酸间苯三酚荧光素用于质量控制流程,以确保基于酶的产品的正常运行。它还用于开发用于检测各种应用中特定酶活性的生物传感器。

作用机制

丁酸间苯三酚荧光素作为甘油三酯脂肪酶和胆碱酯酶等酶的底物。在酶促水解后,丁酸间苯三酚荧光素被裂解以释放间苯三酚荧光素,间苯三酚荧光素表现出强荧光。可以测量荧光强度以量化酶活性。 丁酸间苯三酚荧光素的分子靶标是酶的活性位点,水解反应发生在那里 .

生化分析

Biochemical Properties

Resorufin butyrate interacts with enzymes such as triglyceride lipases and cholinesterase . Upon enzymatic cleavage by these enzymes, resorufin is released . This interaction is crucial for the detection of various biological molecules in situ and in real-time .

Cellular Effects

The effects of Resorufin butyrate on cells are primarily observed through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence cell function by altering the levels of these enzymes .

Molecular Mechanism

Resorufin butyrate exerts its effects at the molecular level through its interactions with enzymes. When Resorufin butyrate is cleaved by enzymes like triglyceride lipases or cholinesterase, resorufin is released . This process can influence enzyme activity and subsequently alter cellular processes .

Metabolic Pathways

Resorufin butyrate is involved in metabolic pathways through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence these metabolic pathways .

准备方法

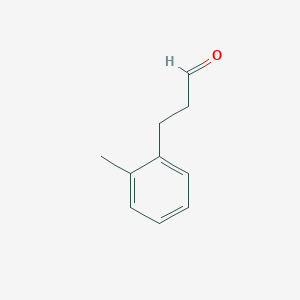

合成路线和反应条件: 丁酸间苯三酚荧光素可通过间苯三酚荧光素与丁酸酯化制备。该反应通常涉及使用脱水剂(例如二环己基碳二亚胺 (DCC))和催化剂(例如 4-二甲氨基吡啶 (DMAP))来促进酯化过程。该反应在无水条件下进行,以防止酯产物的水解。

工业生产方法: 虽然丁酸间苯三酚荧光素的具体工业生产方法没有得到广泛的文献记载,但一般方法将涉及使用优化条件的大规模酯化反应,以最大限度地提高产率和纯度。该工艺可能会包括纯化步骤,例如重结晶或色谱,以确保最终产品满足生化分析所需的规格。

化学反应分析

反应类型: 丁酸间苯三酚荧光素主要经历由甘油三酯脂肪酶和胆碱酯酶等酶催化的水解反应。丁酸间苯三酚荧光素的水解会导致间苯三酚荧光素的释放,可以通过其荧光特性进行检测。

常用试剂和条件:

水解: 在缓冲的含水溶液中使用甘油三酯脂肪酶或胆碱酯酶进行酶促水解。

酯化: 在无水条件下使用二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP)。

主要产品:

水解: 间苯三酚荧光素和丁酸。

酯化: 丁酸间苯三酚荧光素。

相似化合物的比较

类似化合物:

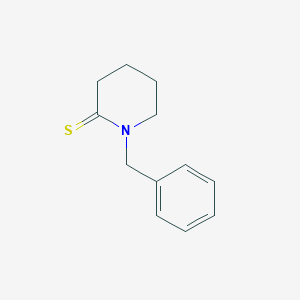

乙酸间苯三酚荧光素: 间苯三酚荧光素的另一种酯,用作不同酯酶的底物。

苄基醚间苯三酚荧光素: 用作检测酶活性的荧光探针。

磷酸间苯三酚荧光素: 磷酸酶的底物,用于各种生化分析。

独特性: 丁酸间苯三酚荧光素在检测甘油三酯脂肪酶和胆碱酯酶活性方面的具体应用是独一无二的。它的荧光特性和易于检测使其成为生化分析的首选。 与其他间苯三酚荧光素衍生物相比,丁酸间苯三酚荧光素在研究脂质代谢和与甘油三酯分解相关的酶动力学方面具有独特的优势 .

属性

IUPAC Name |

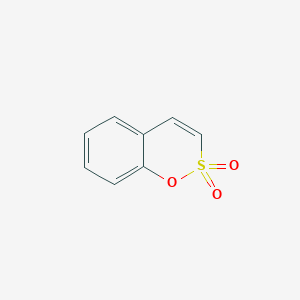

(7-oxophenoxazin-3-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJTZDRUTUWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407477 | |

| Record name | Resorufin butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-42-9 | |

| Record name | Resorufin butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

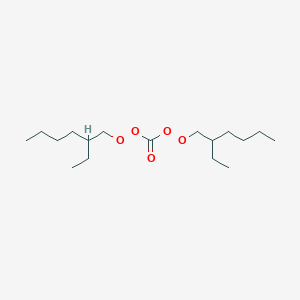

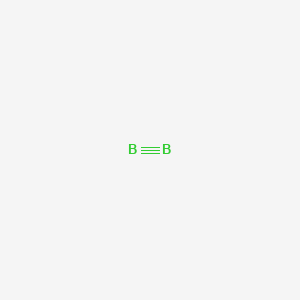

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

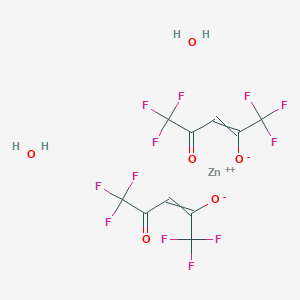

Feasible Synthetic Routes

Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?

A1: Resorufin butyrate offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, resorufin butyrate releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]

Q2: Has resorufin butyrate been used to identify any potential drug leads?

A3: Yes, high-throughput screening utilizing a fluorescence-based assay with resorufin butyrate as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of resorufin butyrate in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.

Q3: Are there any limitations to using resorufin butyrate as a substrate in enzyme studies?

A4: While a valuable tool, there are considerations when employing resorufin butyrate. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with resorufin butyrate to those with established substrates can strengthen experimental findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)